

Application Notes and Protocols for Compound 21 Administration in Mice

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Compound of Interest

Compound Name: *DREADD agonist 21 dihydrochloride*

Cat. No.: *B10788805*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of Compound 21 (C21) in mice for research purposes. The information is compiled from various studies and is intended to assist in the design and execution of experiments involving this compound.

Recommended Dosage and Administration

The selection of an appropriate dose and administration route for Compound 21 is critical and depends on the specific research application, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADD) activation or investigation of its effects as an Angiotensin II AT2 receptor agonist.

Dosage Summary

The following tables summarize the recommended dosages of Compound 21 for various administration routes and experimental contexts based on published literature.

Table 1: Recommended Dosage of Compound 21 by Administration Route

Administration Route	Recommended Dosage Range	Notes
Intraperitoneal (i.p.)	0.3 - 3 mg/kg	This range is often recommended to achieve effective DREADD activation while minimizing off-target effects. [1] [2]
Intravenous (i.v.)	0.25 - 1.0 mg/kg	Used for rapid systemic delivery, particularly in studies investigating acute cardiovascular or metabolic effects. [3]
Subcutaneous (s.c.)	0.3 - 3 mg/kg	Offers a slower release profile compared to i.v. administration.

Table 2: Dosage Examples for Specific Applications

Application	Dosage	Administration Route	Expected Effect	Reference
DREADD (hM3Dq/hM4Di) Activation	0.3 - 3 mg/kg	i.p.	Modulation of neuronal activity.	[1] [2]
Insulin Signaling Studies	0.25 mg/kg	i.v.	Activation of Akt and ERK1/2 phosphorylation. [3]	
Behavioral Studies (Feeding)	0.3 - 3 mg/kg	i.p.	Dose-dependent modulation of feeding behavior. [1] [2]	
Cardiovascular Studies	0.25 mg/kg	i.v.	Vasodilation and facilitation of insulin delivery. [3]	

Off-Target Effects

Researchers should be aware of potential dose-dependent off-target effects of Compound 21, even in the absence of DREADD expression.

Table 3: Observed Off-Target Effects of Compound 21 in Mice

Effect	Dosage	Administration Route	Notes	Reference
Diuresis	1.0 - 3.0 mg/kg	i.p. / infusion	Significant increase in urine output. [4] [5]	
Sleep-Wake Pattern Modulation	3 mg/kg	i.p.	Alterations in sleep architecture. [6]	

Experimental Protocols

Preparation of Compound 21 Solution

Materials:

- Compound 21 (C21) powder
- Dimethyl sulfoxide (DMSO)
- Sterile 0.9% Saline
- 5% Dextrose in Water (D5W)
- Sterile microcentrifuge tubes
- Vortex mixer

Protocol 1: DMSO/Saline Vehicle

- Prepare a stock solution of Compound 21 in 100% DMSO. The concentration of the stock solution will depend on the final desired dose and injection volume.
- On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration.
- The final concentration of DMSO in the injected solution should be kept to a minimum (e.g., 0.5%) to avoid solvent toxicity.
- Vortex the solution thoroughly to ensure it is well-mixed.

Protocol 2: Saline Vehicle

- Directly dissolve the Compound 21 powder in sterile 0.9% saline.
- Vortex the solution until the powder is completely dissolved. This method may be suitable for lower concentrations of C21.

Protocol 3: D5W Vehicle

- Dissolve the Compound 21 powder in 5% Dextrose in Water (D5W).
- Vortex until the compound is fully dissolved. This vehicle has been used for infusion studies.
[\[4\]](#)

Administration to Mice

Intraperitoneal (i.p.) Injection:

- Restrain the mouse appropriately.
- Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
- Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Inject the prepared Compound 21 solution slowly. The typical injection volume is 5-10 ml/kg.

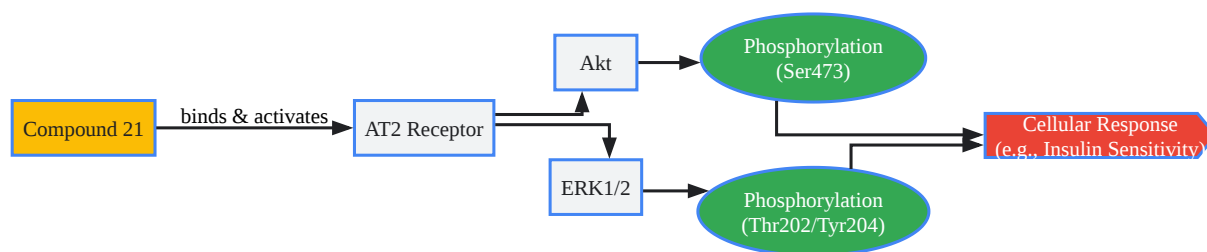
Intravenous (i.v.) Injection:

- Place the mouse in a restrainer that allows access to the tail.
- Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
- Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
- Inject the Compound 21 solution slowly. The typical injection volume is 5 ml/kg.

Signaling Pathways and Experimental Workflow

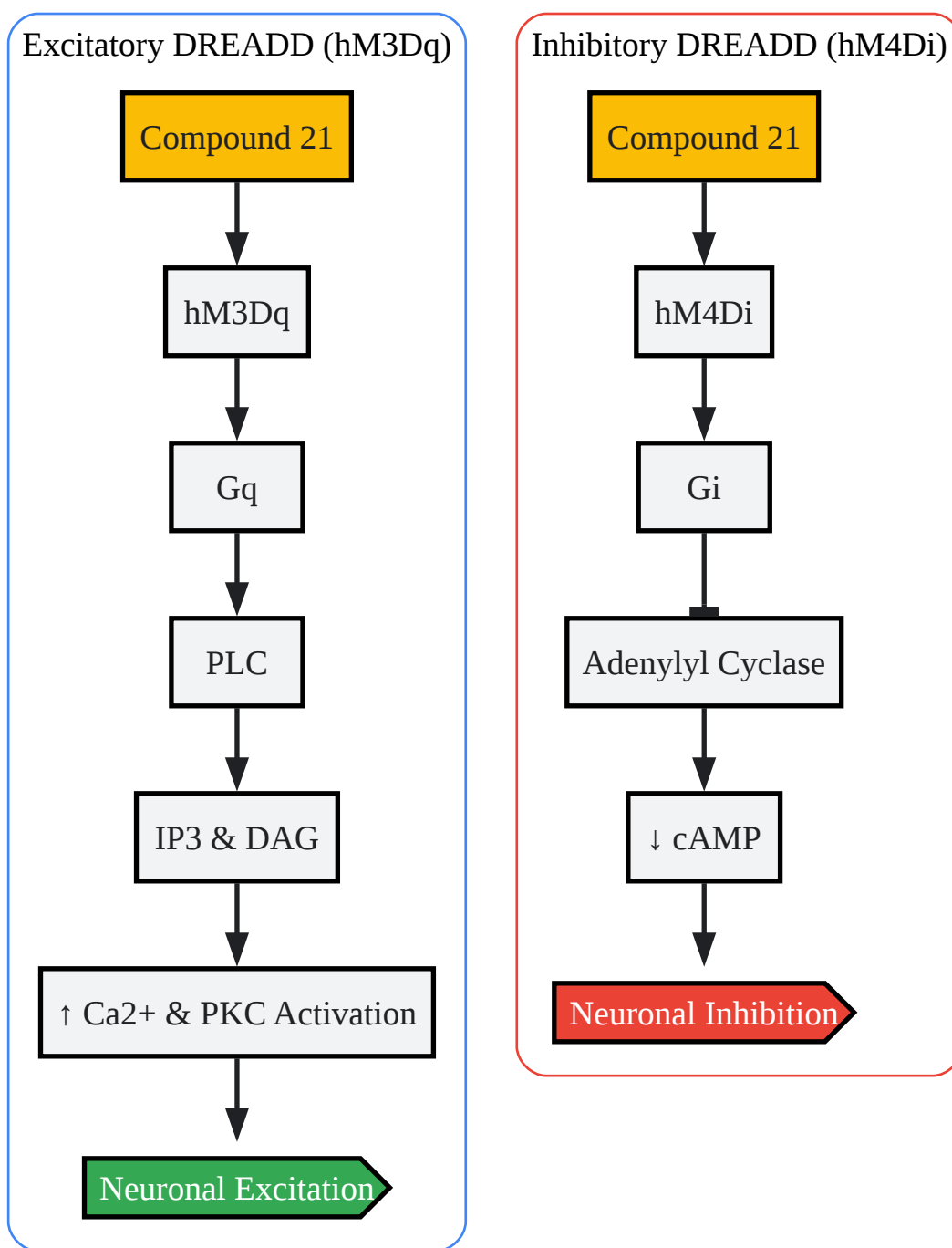
Signaling Pathways

The following diagrams illustrate the known signaling pathways activated by Compound 21.



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Caption: AT2R-mediated signaling cascade initiated by Compound 21.

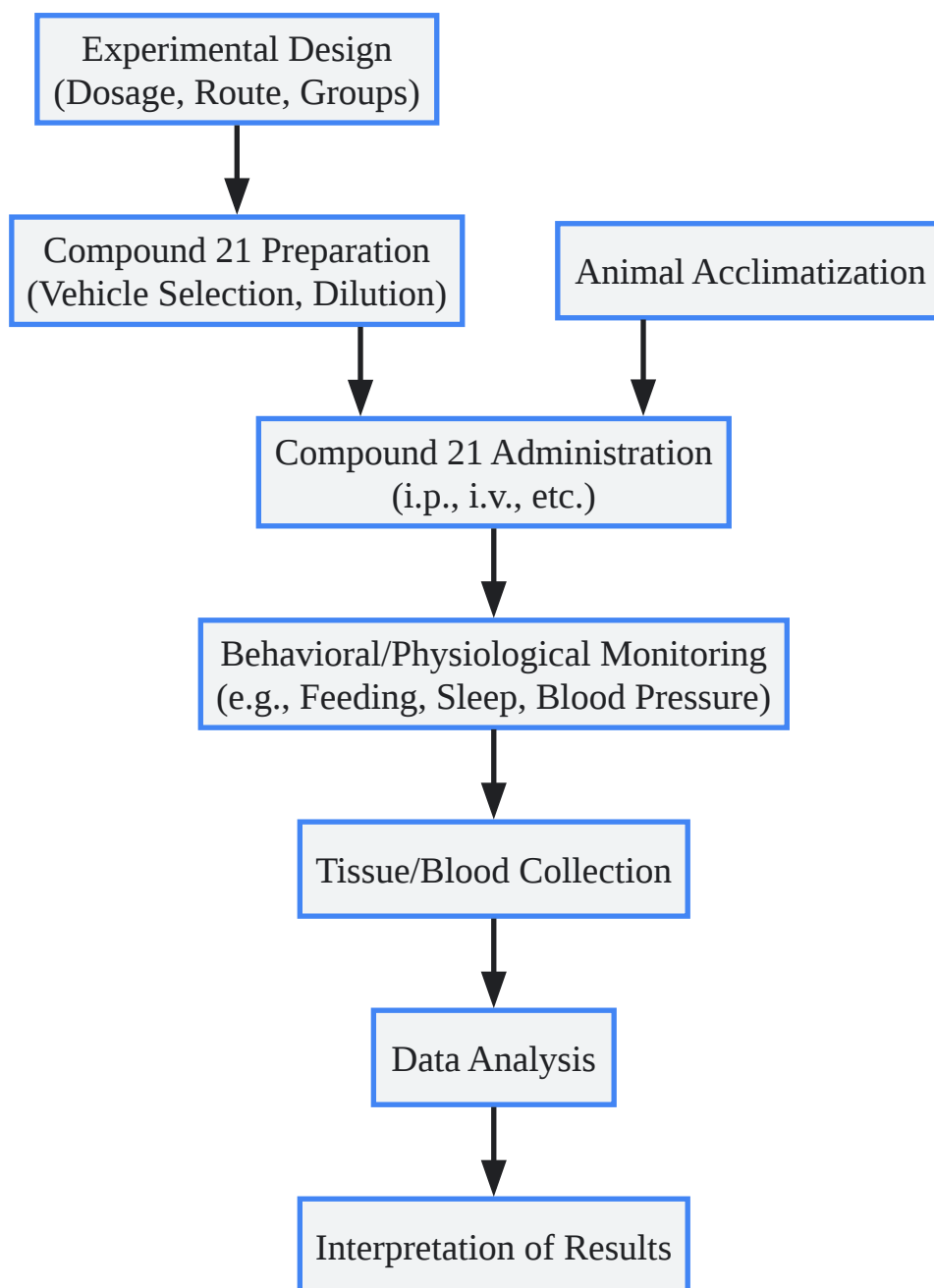


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Caption: DREADD-mediated signaling pathways activated by Compound 21.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo experiment using Compound 21 in mice.



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Caption: General experimental workflow for Compound 21 studies in mice.

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